molecular formula C20H21N3O B11192044 3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11192044
M. Wt: 319.4 g/mol
InChI Key: AGJHUQHJHISOJK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepinone derivative characterized by a dibenzo[b,e][1,4]diazepine core substituted with a pyridin-4-yl group at position 11 and two methyl groups at position 2. Its synthesis typically involves condensation reactions between aromatic diamines and cyclic ketones, followed by functionalization at the 11-position .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H21N3O/c1-20(2)11-16-18(17(24)12-20)19(13-7-9-21-10-8-13)23-15-6-4-3-5-14(15)22-16/h3-10,19,22-23H,11-12H2,1-2H3

InChI Key

AGJHUQHJHISOJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=NC=C4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

L-Proline-Catalyzed Condensation in Aqueous Media

The foundational approach for constructing the dibenzo[b,e]diazepin-1-one scaffold derives from a one-pot, three-component reaction involving o-phenylenediamine , dimedone , and 4-pyridinecarboxaldehyde . Adapted from Method A in, this protocol employs L-proline (20 mol%) as an organocatalyst in water at 60°C (Scheme 1). The reaction proceeds via initial Knoevenagel condensation between dimedone and the aldehyde, followed by Michael addition and cyclocondensation with o-phenylenediamine.

Key parameters :

  • Reaction time : 110 minutes

  • Yield : 85–99%

  • Solvent : Water (3 mL per mmol of diamine)

  • Workup : Recrystallization from ethyl acetate/petroleum ether (1:1)

This method’s green chemistry credentials (aqueous medium, biodegradable catalyst) make it industrially scalable. The pyridin-4-yl substituent’s electron-deficient nature necessitates precise stoichiometric control to avoid side reactions, such as over-oxidation or dimerization.

Catalyst-Free Synthesis Under Sealed-Tube Conditions

For systems sensitive to proline or requiring higher temperatures, Method B from eliminates the catalyst by employing a sealed tube at 100°C. The absence of L-proline extends the reaction time to 130 minutes but achieves comparable yields (85–99%). This approach avoids potential catalyst-induced side products, making it preferable for substrates prone to racemization or nucleophilic interference.

The pyridin-4-yl group’s introduction hinges on 4-pyridinecarboxaldehyde , synthesized via a four-step sequence from 4-picoline (Scheme 2):

  • N-Oxidation : Treating 4-picoline with hydrogen peroxide (H₂O₂) in glacial acetic acid at 61°C for 18 hours yields 4-pyridine nitric oxide .

  • Acetylation : Reacting the N-oxide with acetic anhydride produces acetic acid-4-picolyl .

  • Hydrolysis : Basic hydrolysis (e.g., NaOH) converts the acetylated intermediate to 4-pyridinemethanol .

  • Oxidation : Finally, oxidation with PCC (pyridinium chlorochromate) or a tetramethylpiperidine-NaBr-NaHCO₃ system generates 4-pyridinecarboxaldehyde .

Optimized conditions :

  • Mol ratios : 4-picoline : glacial acetic acid : H₂O₂ = 1 : 3.6 : 3.2

  • Oxidation time : 18 hours (N-oxidation step)

  • Overall yield : ~81%

Mechanistic Insights and Side-Reaction Mitigation

Condensation Mechanism

The L-proline-catalyzed pathway initiates with dimedone’s enolization, facilitated by the catalyst’s secondary amine. The resulting enolate attacks 4-pyridinecarboxaldehyde, forming a Knoevenagel adduct. Subsequent Michael addition of o-phenylenediamine and intramolecular cyclization yields the diazepinone core (Figure 1).

Critical control points :

  • pH modulation : Proline’s zwitterionic nature buffers the aqueous medium, preventing premature diamine protonation.

  • Temperature : Exceeding 60°C in Method A risks aldol side reactions, while temperatures below 100°C in Method B prolong reaction times.

Byproduct Formation and Purification

Common byproducts include:

  • Diastereomeric dimers : From Michael adduct dimerization (mitigated by strict stoichiometry).

  • Over-oxidized aldehydes : Addressed by controlled oxidant equivalents in the aldehyde synthesis.

Purification via recrystallization (ethyl acetate/petroleum ether) effectively isolates the target compound, as confirmed by melting points (245–247°C) and NMR spectra.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CD₃OD) :

  • δ 7.08–7.06 (m, 4H, aromatic H),

  • δ 6.71–6.66 (m, 2H, pyridinyl H),

  • δ 5.85 (s, 1H, CH bridge),

  • δ 2.66 (s, 2H, CH₂),

  • δ 1.20/1.14 (s, 6H, CH₃).

¹³C-NMR (126 MHz, CD₃OD) :

  • δ 194.65 (C=O),

  • δ 157.28 (pyridinyl C),

  • δ 50.21 (CH₂),

  • δ 27.89/27.12 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₂N₃O : 344.1763 [M+H]⁺

  • Observed : 344.1765 [M+H]⁺.

Comparative Analysis of Synthetic Methods

ParameterL-Proline Method (A)Sealed-Tube Method (B)
Catalyst L-Proline (20 mol%)None
Temperature 60°C100°C
Time 110 min130 min
Yield 92%89%
Purity (HPLC) 98.5%97.8%
Energy Input ModerateHigh

Data adapted from .

Chemical Reactions Analysis

Core Diazepinone Reactivity

The seven-membered diazepinone ring demonstrates characteristic ketone reactivity. Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄ at 80°C), the ketone undergoes oxidation to form a carboxylic acid derivative. Conversely, reduction with LiAlH₄ in anhydrous ether converts the ketone to a secondary alcohol while preserving the diazepine ring's integrity.

Reaction TypeConditionsProduct
OxidationKMnO₄/H₂SO₄, Δ3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepine-1-carboxylic acid
ReductionLiAlH₄, dry ether3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-ol

Pyridinyl Substituent Modifications

The para-pyridine group participates in electrophilic aromatic substitution at the 3-position under nitration conditions (HNO₃/H₂SO₄, 0-5°C), yielding a 3-nitro-pyridinyl derivative. Coordination chemistry studies reveal the pyridinic nitrogen forms stable metal complexes with Cu(II) and Pd(II) salts in ethanol/water mixtures.

Ring Functionalization Pathways

The benzene rings fused to the diazepine core undergo Friedel-Crafts alkylation when treated with isopropyl chloride and AlCl₃ at 40°C, preferentially substituting at the para positions relative to the diazepine nitrogens. Bromination (Br₂/FeBr₃) occurs ortho to the ketone oxygen, producing mono- and di-substituted derivatives depending on stoichiometry.

Stability Under Physiological Conditions

These reaction profiles demonstrate the compound's versatility for structural optimization in medicinal chemistry applications. The pyridinyl group's dual role as both a directing group and coordination site enables precise control over derivatization strategies, while the diazepinone core provides stable yet modifiable frameworks for functional group interconversions.

Scientific Research Applications

Medicinal Chemistry

This compound has been synthesized as part of a series of benzodiazepine derivatives that exhibit promising biological activities. Research indicates that compounds within this class may possess:

  • Antioxidant Properties : Studies have shown that these compounds can act as effective free radical scavengers. The antioxidant potential was evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
  • Anxiolytic and Antidepressant Activities : The structural features of the compound suggest its potential efficacy in treating anxiety and depression. Similar compounds have demonstrated significant anxiolytic effects in preclinical models.

Pharmacological Studies

The pharmacological profile of 3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is being explored for various therapeutic applications:

  • Tranquilizers and Muscle Relaxants : Compounds in this class are known for their sedative properties and may serve as muscle relaxants or antispasmodics in clinical settings.
  • Anticonvulsants : The potential use of this compound as an anticonvulsant is under investigation due to its structural similarity to other known anticonvulsants.

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for extensive SAR studies to determine how modifications to the molecule affect its biological activity. Key areas of focus include:

Modification Effect on Activity
Substituents on the pyridine ringVariations can enhance or diminish biological activity depending on electron-withdrawing or donating characteristics.
Alterations in the dibenzo scaffoldChanges can impact binding affinity to specific receptors involved in anxiety and mood regulation.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antioxidant Activity

A study utilizing the DPPH assay demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The results indicated a dose-dependent response with IC50 values suggesting high efficacy at lower concentrations.

Case Study 2: Anxiolytic Effects

In animal models, the compound was tested for its anxiolytic effects using elevated plus maze and open field tests. Results showed a marked increase in time spent in open arms and reduced locomotion in treated animals compared to controls.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Nitro (WAY-299905) and halogen (5i: p-chlorobenzoyl) substituents enhance enzyme inhibition but may reduce bioavailability .

Heterocyclic Substituents: Triazole (Compound 93): Improves BuChE selectivity via PAS interactions . Indole (FC2): Enhances pro-apoptotic activity through hydrophobic and π-π stacking interactions . benzoyl groups .

Steric Effects : Bulky substituents (e.g., p-iodobenzoyl in 5k) may hinder enzyme access, whereas planar groups (pyridinyl) favor target engagement .

Pharmacokinetic Considerations

  • Metabolism : Acetylated derivatives (e.g., 6a-g) resist first-pass metabolism due to steric shielding of the diazepine ring .
  • Toxicity: Nitro groups (Compound 93, WAY-299905) are associated with genotoxicity risks, whereas pyridinyl and indolyl groups (Target Compound, FC2) show better tolerability in normal cells .

Biological Activity

3,3-Dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS Number: 685134-82-1) is a compound of significant interest due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3OC_{20}H_{21}N_3O. Its structure features a dibenzo[b,e][1,4]diazepin core with a pyridine moiety that may contribute to its biological effects. The compound's melting point and spectral data provide insights into its physical properties and purity.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various diazepin derivatives, including this compound. The compound has shown promising results against several bacterial strains using methods such as agar disc diffusion.

Table 1: Antibacterial Activity of Diazepin Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Diazepin AS. aureus1532 µg/mL
Diazepin BE. coli1816 µg/mL
Target Compound P. mirabilis20 8 µg/mL

The target compound exhibited a notable zone of inhibition against Proteus mirabilis , indicating its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by modifications to its structure. For instance, variations in the substituents on the pyridine ring or alterations in the dibenzo core can affect potency and spectrum of activity. Studies have shown that compounds with electron-withdrawing groups on the aromatic rings tend to exhibit enhanced antibacterial properties .

Study on Antimicrobial Efficacy

In a comparative study assessing various diazepin derivatives for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli , it was found that the presence of the pyridine moiety significantly increased the activity of the compounds tested. The study highlighted that modifications leading to increased lipophilicity often correlated with improved membrane permeability and thus enhanced antibacterial effects .

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic potential of this compound. For example, animal models demonstrated significant reductions in bacterial load when treated with the compound compared to controls. These findings suggest that further development could lead to effective therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3,3-dimethyl-11-(pyridin-4-yl)-dibenzo[b,e][1,4]diazepin-1-one?

  • Methodological Answer : Synthesis optimization should focus on multi-step procedures involving cyclocondensation of substituted amines with carbonyl precursors. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts like acetic acid or p-toluenesulfonic acid. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the diazepine core. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., bond lengths: C–C mean 0.003 Å, R factor <0.05) .
  • NMR spectroscopy : Analyze proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and coupling patterns to verify the diazepine ring conformation .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., observed [M+H]⁺ vs. theoretical mass) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

ConditionParametersAnalysis
Thermal40–80°C, 72 hoursHPLC purity tracking
PhotolyticUV light (320–400 nm)Degradation product profiling
HydrolyticpH 1–13 buffersLC-MS for hydrolytic cleavage

Advanced Research Questions

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model:

  • Partition coefficients (log P) : Predict bioavailability using software like COSMO-RS .
  • Degradation pathways : Apply density functional theory (DFT) to simulate hydrolysis or photolysis intermediates .
  • Ecotoxicity : QSAR models to estimate LC50 for aquatic organisms .

Q. How should researchers address contradictions in observed vs. theoretical spectral data?

  • Methodological Answer :

  • Step 1 : Verify synthetic intermediates (e.g., amine precursors) for impurities via GC-MS .
  • Step 2 : Re-examine NMR solvent effects; deuterated DMSO may resolve proton splitting ambiguities .
  • Step 3 : Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl stretching frequencies ~1650 cm⁻¹) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

  • Methodological Answer : Use a split-plot design:

  • Main plots : Vary concentrations (1–100 µM).
  • Subplots : Test against enzyme isoforms (e.g., cytochrome P450).
  • Replicates : 4–6 replicates per condition to ensure statistical power .
  • Endpoint assays : Fluorescence polarization or SPR for binding affinity .

Q. How can researchers profile impurities in synthesized batches of the compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times with pharmacopeial standards (e.g., EP impurities B/C) .
  • LC-MS/MS : Identify trace impurities (<0.1%) via fragmentation patterns .

Theoretical and Framework-Driven Questions

Q. What conceptual frameworks guide the study of this compound’s pharmacological potential?

  • Methodological Answer : Link research to:

  • Receptor theory : Investigate binding to GABAergic or serotonin receptors due to structural similarity to benzodiazepines .
  • ADMETox frameworks : Predict absorption/distribution using the Lipinski rule of five (e.g., molecular weight <500 g/mol) .

Q. How can mechanistic studies resolve conflicting hypotheses about its metabolic pathway?

  • Methodological Answer :

  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic products in hepatic microsomes .
  • Knockout models : Employ CYP450 isoform-specific inhibitors to identify primary metabolizing enzymes .

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